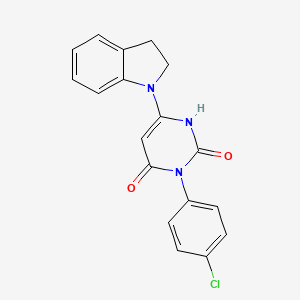![molecular formula C15H20N4OS B2807531 1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol CAS No. 2379976-09-5](/img/structure/B2807531.png)
1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-([1,3]Thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol, commonly known as THIP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. THIP is a GABA(A) receptor agonist, which means it enhances the activity of this receptor in the brain.
Mechanism Of Action
THIP enhances the activity of GABA(A) receptors in the brain. GABA(A) receptors are ionotropic receptors that mediate the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain. THIP binds to the GABA(A) receptor at a different site than GABA, resulting in increased receptor activity and enhanced inhibition of neuronal activity.
Biochemical and Physiological Effects:
THIP has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of GABA(A) receptors in the brain, resulting in enhanced inhibition of neuronal activity. THIP has also been shown to increase the release of dopamine in the brain, which may contribute to its anxiolytic and sedative effects. Additionally, THIP has been shown to reduce the activity of glutamate receptors in the brain, which may contribute to its anticonvulsant effects.
Advantages And Limitations For Lab Experiments
THIP has a number of advantages and limitations for lab experiments. One advantage is that it has been extensively studied and its mechanism of action is well understood. Additionally, THIP is relatively easy to synthesize and is readily available for use in experiments. However, THIP has a short half-life and is rapidly metabolized in the body, which may limit its usefulness in certain experiments. Additionally, THIP has been shown to have sedative effects, which may confound the results of certain experiments.
Future Directions
There are a number of future directions for research on THIP. One area of interest is the potential use of THIP in the treatment of anxiety disorders, as it has been shown to have anxiolytic effects in animal models. Additionally, THIP may have potential use in the treatment of epilepsy, as it has been shown to have anticonvulsant effects in animal models. Another area of interest is the development of new THIP analogs with improved pharmacological properties, such as longer half-life and increased selectivity for specific GABA(A) receptor subtypes. Finally, further research is needed to fully understand the biochemical and physiological effects of THIP, as well as its potential therapeutic applications.
Synthesis Methods
THIP can be synthesized using a variety of methods, including the reaction of 1,3-thiazol-2-amine with 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid, followed by reaction with 1-(4-piperidinyl)-1H-pyrrole-3-carboxylic acid. Another method involves the reaction of 2-bromo-4'-methyl-[1,1'-biphenyl]-2-carboxylic acid with 1-(4-piperidinyl)-1H-pyrrole-3-carboxylic acid, followed by reaction with 1,3-thiazol-2-amine.
Scientific Research Applications
THIP has been extensively studied for its potential therapeutic applications. It has been shown to have anxiolytic, anticonvulsant, and sedative effects in animal models. THIP has also been investigated for its potential use in the treatment of alcohol withdrawal syndrome, as it has been shown to reduce the severity of withdrawal symptoms in rats. Additionally, THIP has been studied for its potential use in the treatment of chronic pain, as it has been shown to reduce pain sensitivity in animal models.
properties
IUPAC Name |
1-[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]pyrrolidin-3-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4OS/c20-12-4-8-19(10-12)11-2-6-18(7-3-11)15-17-13-9-16-5-1-14(13)21-15/h1,5,9,11-12,20H,2-4,6-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWDTPALSOYYIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(C2)O)C3=NC4=C(S3)C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-{[1,3]Thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)pyrrolidin-3-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-(5-Fluoropyrimidin-2-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2807448.png)

![N-(furan-2-ylmethyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2807450.png)

![N-{2-[4-(thiophene-3-carbonyl)piperazin-1-yl]ethyl}adamantane-1-carboxamide hydrochloride](/img/structure/B2807457.png)



![4-[(4-Fluorobenzyl)thio]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2807463.png)


![2-((3-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2807466.png)

![5-((2-Chlorophenyl)(4-ethylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2807470.png)